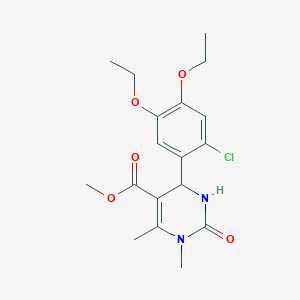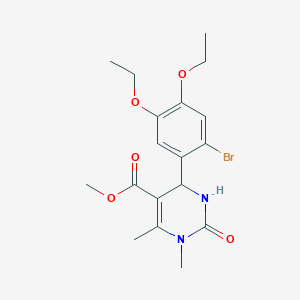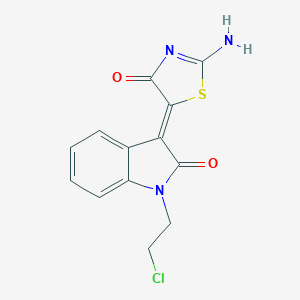![molecular formula C25H22N4OS2 B308172 3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308172.png)
3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound belongs to the class of heterocyclic compounds and has been synthesized through various methods. The aim of
Mécanisme D'action
The exact mechanism of action of 3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has also been suggested that the compound may exert its antiviral activity by inhibiting viral replication.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the expression of various proteins involved in cancer cell growth. In addition, the compound has been found to reduce the expression of viral proteins and inhibit viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its potential as a therapeutic agent for various diseases. The compound has been found to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to further investigate the mechanism of action of the compound and identify the specific enzymes and signaling pathways that it targets. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in animal models and clinical trials. Finally, the potential of the compound as a therapeutic agent for other diseases, such as autoimmune disorders and neurological disorders, should be explored.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, inflammation, and viral infections. Its unique properties and mechanism of action make it an interesting topic for scientific research. Further studies are needed to fully understand its potential as a therapeutic agent and to develop effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of 3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been achieved through various methods. One of the most common methods is the reaction of 4-(methylthio)aniline with 3-(4-methylbenzylthio)-6-nitro-1,2,4-triazine in the presence of sodium methoxide. Another method involves the reaction of 4-(methylthio)aniline with 3-(4-methylbenzylthio)-6-chloro-1,2,4-triazine in the presence of sodium methoxide. These methods have been found to be efficient and provide good yields of the compound.
Applications De Recherche Scientifique
3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, the compound has been found to exhibit antiviral activity against the herpes simplex virus.
Propriétés
Formule moléculaire |
C25H22N4OS2 |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
3-[(4-methylphenyl)methylsulfanyl]-6-(4-methylsulfanylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C25H22N4OS2/c1-16-7-9-17(10-8-16)15-32-25-27-24-22(28-29-25)20-5-3-4-6-21(20)26-23(30-24)18-11-13-19(31-2)14-12-18/h3-14,23,26H,15H2,1-2H3 |
Clé InChI |
HRJJBKQRUYLCQN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=C(C=C5)SC)N=N2 |
SMILES canonique |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=C(C=C5)SC)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Chlorophenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308089.png)
![5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308092.png)
![1-[6-(2-butoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308093.png)
![2-[(4-Chlorophenyl)imino]-3-methyl-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B308094.png)
![5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308096.png)
![6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308097.png)

![Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B308099.png)

![1-[6-(3-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308104.png)

![2-Imino-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B308107.png)
![1-{6-[4-(diethylamino)-2-methoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308110.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308111.png)